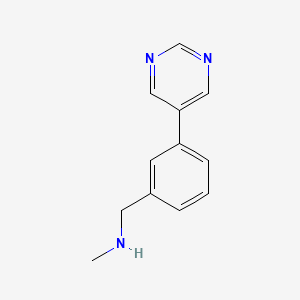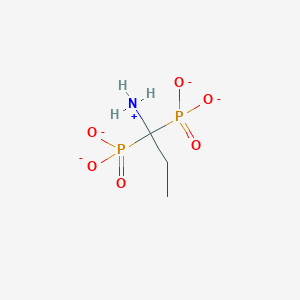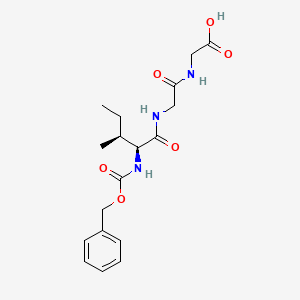
9-Anthraldehyde hydrazone
Vue d'ensemble
Description
9-Anthraldehyde hydrazone is a chemical compound with the molecular formula C15H12N2 . It is derived from 9-anthraldehyde, which is the most common monoaldehyde derivative of anthracene . 9-Anthraldehyde hydrazone is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
9-Anthraldehyde hydrazone can be synthesized by chemical labeling of 9-anthraldehyde onto chitosan via Schiff base reaction in the presence of a biocompatible polymer, poly (ethylene glycol) (PEG) . Another method involves the Vilsmeier formylation of anthracene . The synthesis process involves several steps, including extraction of analytes from a matrix, purification with anion exchanging SPE columns, and an optional step of the alkaline hydrolysis of triterpenic acid esters .Molecular Structure Analysis
The molecular structure of 9-Anthraldehyde hydrazone is characterized by a molecular formula of C15H12N2. It has an average mass of 220.269 Da and a monoisotopic mass of 220.100052 Da .Chemical Reactions Analysis
9-Anthraldehyde hydrazone is involved in various chemical reactions. For instance, it can be used to prepare asymmetrical tridentate Schiff base ligands through Knoevenagel condensation . It also participates in the formation of hydrazones through a mechanism similar to that of imine formation .Applications De Recherche Scientifique
Trace Metal Detection in Water Samples 9-Anthraldehyde hydrazone derivatives, such as 9-anthraldehyde-thiosemicarbazone (AnthT), have been utilized as fluorescent dyes for the detection of trace levels of metals like Cu(II) and Hg(II) in water samples. This application is crucial for environmental monitoring and pollution control. The fluorescence intensity of the dye decreases with an increase in the concentration of these metals, allowing for the sensitive and specific detection of Cu(II) and Hg(II) in natural water and sewage, highlighting its potential for environmental safeguarding (Qin et al., 2008).
Catalysis and Molecular Conjugation Hydrazones, including those derived from 9-anthraldehyde, play a significant role in chemistry and biology as molecular conjugates for ligation, attachment, and bioconjugation. They offer a versatile platform for the rapid formation of oximes and hydrazones, facilitating advancements in drug delivery systems and biochemical research. Anthranilic acids, a type of 9-anthraldehyde derivative, have been identified as superior catalysts for these reactions, significantly accelerating the conjugation process (Crisalli & Kool, 2013).
DNA Binding and Antimicrobial Activities Compounds synthesized from 9-anthraldehyde hydrazones have been explored for their DNA binding properties and antimicrobial activities. For example, rhodium(III) complexes with 9-anthraldehyde hydrazone ligands have shown enhanced intercalative binding to DNA, offering insights into the development of novel therapeutic agents and diagnostic tools. Furthermore, these complexes exhibit promising antimicrobial properties, suggesting their potential in the treatment and management of infections (Deng et al., 2022).
Spectroscopic Characterizations and Material Science Applications The structural and electronic properties of 9-anthraldehyde hydrazone derivatives have been extensively studied using spectroscopic techniques. These investigations provide valuable information on the molecular arrangement and electronic interactions within these compounds, contributing to material science, particularly in the development of optical and electronic devices (Hien et al., 2021).
Sensing Applications 9-Anthraldehyde hydrazone compounds have been developed as colorimetric sensors for the detection of various ions, such as fluoride. These sensors exhibit high selectivity and sensitivity, making them useful tools for environmental monitoring and the development of diagnostic assays (Che, 2014).
Mécanisme D'action
The mechanism of action of 9-Anthraldehyde hydrazone involves the formation of a hydrazone through a reaction with a carbonyl. This process is similar to that of imine formation. The weakly acidic N-H bond is deprotonated to form the hydrazone anion, which has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Orientations Futures
The future directions of 9-Anthraldehyde hydrazone research could involve its use in the development of next-generation luminescent materials. For instance, it has been used in the regulation of solid-state emission based on cocrystal engineering . Additionally, water-soluble fluorescent probes have been synthesized by chemical labeling of 9-anthraldehyde onto chitosan via Schiff base reaction for the successive recognition of Fe3+ and F− ions .
Propriétés
IUPAC Name |
(E)-anthracen-9-ylmethylidenehydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,16H2/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQXWVMPUOEUKY-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430399 | |
| Record name | 9-ANTHRALDEHYDE HYDRAZONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthraldehyde hydrazone | |
CAS RN |
561328-72-1, 7512-18-7 | |
| Record name | [C(E)]-9-Anthracenecarboxaldehyde hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561328-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC400542 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-ANTHRALDEHYDE HYDRAZONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)
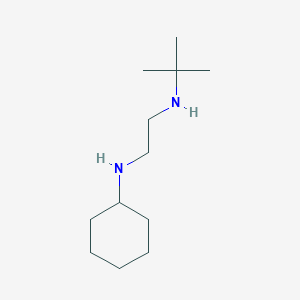
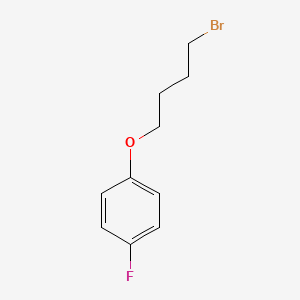
![1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-](/img/structure/B1609600.png)
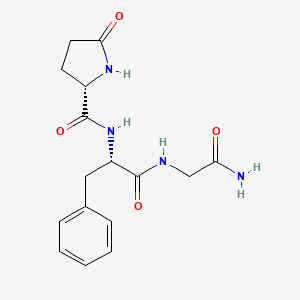


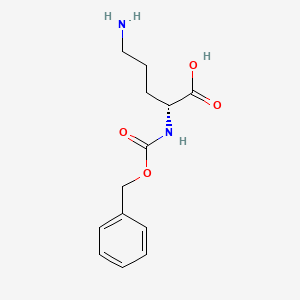
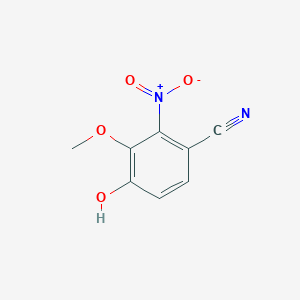
![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)
